3-(Iodomethyl)thietane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

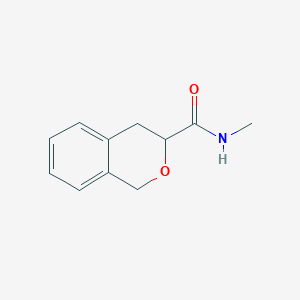

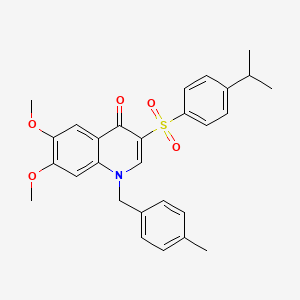

“3-(Iodomethyl)thietane 1,1-dioxide” is a chemical compound with the molecular formula C4H7IO2S . It is a derivative of thietane 1,1-dioxide .

Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which includes compounds like “this compound”, involves reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 5-aryloxy- and 5-arenesulfonyl-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles are synthesized via oxidation by H2O2 of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings .Molecular Structure Analysis

The molecular structure of “this compound” consists of 4 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Thietane 1,1-dioxides, including “this compound”, are known to undergo various types of cycloaddition reactions due to the presence of an electron-deficient C=C double bond . They can undergo Diels–Alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines .Physical And Chemical Properties Analysis

The average mass of “this compound” is 246.067 Da, and its monoisotopic mass is 245.921127 Da .Aplicaciones Científicas De Investigación

NMR Studies and Molecular Structures

NMR Spectroscopy

Thietane-1-oxide and thietane-1,1-dioxide have been analyzed using NMR spectroscopy, revealing insights into their molecular structures and conformations. Thietane-1-oxide exhibits a preferred puckered structure with the sulphinyl oxygen in an equatorial orientation. Thietane-1,1-dioxide suggests either a planar structure or rapid interconversion between equivalent conformers (Cistaro et al., 1974).

Conformation Analysis in Liquid and Solid Phases

Studies on 3-substituted thietane-1,1-dioxides indicate a slight puckering of the thietane ring and a preferred axial orientation of substituents in both liquid and solid phases (Cistaro et al., 1975).

Nematic Solvent Analysis

Research involving proton magnetic resonance spectra of thietane derivatives in nematic phases has been conducted, providing further insights into their conformational preferences and structural dynamics (Fronza et al., 1979).

Chemical Synthesis and Reactivity

Synthetic Procedures

Thiete 1,1-dioxide and 3-chlorothiete 1,1-dioxide are notable products derived from intermediates like thietane 1,1-dioxide, demonstrating the chemical versatility of these compounds (Sedergran & Dittmer, 2003).

Nucleophilic Ring Opening in Cluster Complexes

Studies on nucleophilic ring opening of bridging thietane ligands in trirhenium carbonyl cluster complexes show interesting reactivity patterns relevant to organometallic chemistry (Adams et al., 1992).

Stereoselective Chemical Shifts in NMR

Stereochemical assignments for a series of 3-substituted thietane 1-oxides have been made based on their NMR spectra, highlighting the influence of molecular structure on NMR characteristics (Siegl & Johnson, 1971).

Advanced Applications and Studies

Comparative Structural Investigations

Comparative studies on the structure and reactivity of different ligands, like 2-thia-1,3,5-triaza-phosphaadamantane 2,2-dioxide (PASO2), provide insights into molecular interactions and potential applications in organometallics (Darensbourg et al., 2003).

Pyrolytic Studies and Molecular Extrusions

Research on the gas-phase pyrolysis of 1,1-dimethyl-1-germene, involving thietane derivatives, contributes to our understanding of high-temperature chemical reactions and molecular transformations (Khabashesku et al., 1998).

Alkylation and Synthesis of 3-(Arylamino)thietanes

Studies on the alkylation of primary and secondary sulfonamides with 2-chloromethylthiirane, leading to the synthesis of 3-(arylamino)thietanes, highlight the synthetic utility of thietane derivatives (Sokolov et al., 2005).

Safety and Hazards

Direcciones Futuras

Thietanes, including “3-(Iodomethyl)thietane 1,1-dioxide”, are important aliphatic four-membered thiaheterocycles found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . The development of synthetic methods for new 3-aryloxy (sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy (sulfonyl)-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial . Therefore, future research may focus on developing new synthetic methods for these compounds and exploring their potential applications in medicine and other fields .

Propiedades

IUPAC Name |

3-(iodomethyl)thietane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKHRTCLHAZGOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784319-34-1 |

Source

|

| Record name | 3-(iodomethyl)-1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2642984.png)

![1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2642986.png)

![3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2642989.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2642993.png)

![1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2643004.png)